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Ascamycin

Antibacterial MIC Xanthomonas citri

Ascamycin is a unique 5'-O-sulfonamide ribonucleoside antibiotic naturally produced by the fermentation of Streptomyces sp. JCM9888.

Molecular Formula C13H18ClN7O7S
Molecular Weight 451.84 g/mol
Cat. No. B12416732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAscamycin
Molecular FormulaC13H18ClN7O7S
Molecular Weight451.84 g/mol
Structural Identifiers
SMILESCC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)O)O)N
InChIInChI=1S/C13H18ClN7O7S/c1-4(15)11(24)20-29(25,26)27-2-5-7(22)8(23)12(28-5)21-3-17-6-9(16)18-13(14)19-10(6)21/h3-5,7-8,12,22-23H,2,15H2,1H3,(H,20,24)(H2,16,18,19)/t4-,5+,7+,8+,12+/m0/s1
InChIKeyLZMCAAGVMFMSKC-IZKXYQSCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ascamycin: A Selective 5'-O-Sulfonamide Ribonucleoside Antibiotic Against Xanthomonas Species


Ascamycin is a unique 5'-O-sulfonamide ribonucleoside antibiotic naturally produced by the fermentation of Streptomyces sp. JCM9888 [1]. Chemically, it is defined as 2-chloro-9-β-[5-O-(N-L-alanyl)sulfamoyl-D-ribofuranosyl]-adenine, a structure characterized by the integration of a C2-chlorinated adenine base, a 5'-O-sulfamoyl ribose motif, and an L-alanyl side chain [1]. Its biosynthesis is encoded by a dedicated ~30 kb gene cluster comprising 23 genes, which directs the assembly of this complex molecule through a specialized enzymatic pathway [2]. Ascamycin is distinguished from its primary derivative, dealanylascamycin, by this specific L-alanyl moiety, which is essential for its highly selective antibacterial profile [3].

Why Ascamycin Cannot Be Substituted by Its Broad-Spectrum Dealanyl Derivative


Ascamycin and its close structural analog, dealanylascamycin, share an identical core scaffold but exhibit fundamentally distinct biological activity profiles, making them non-interchangeable in research and industrial applications. Dealanylascamycin is a broad-spectrum agent active against a wide range of Gram-positive and Gram-negative bacteria, as well as eukaryotic Trypanosoma, and it exhibits toxicity in mice [1]. In contrast, ascamycin's activity is restricted to a very limited set of microorganisms, primarily within the Xanthomonas genus [1]. This stark difference in spectrum and host toxicity is mechanistically underpinned by the presence of a specific dealanylating enzyme, Xc-aminopeptidase, located on the cell surface of susceptible bacteria like Xanthomonas citri [2]. This enzyme cleaves the L-alanyl group of ascamycin, converting it into the membrane-permeable dealanylascamycin, which then enters the cell and inhibits protein synthesis [2]. Bacteria lacking this enzyme, such as Escherichia coli, are resistant to ascamycin but remain sensitive to dealanylascamycin, which can cross the membrane without prior processing [2]. Consequently, substituting ascamycin with dealanylascamycin in a study targeting Xanthomonas-specific biology would abolish the selective, enzyme-dependent activity mechanism and introduce broad-spectrum, non-specific toxicity, invalidating the experimental framework [3].

Quantitative Evidence of Ascamycin's Differentiation from Dealanylascamycin and Other Analogs


Ascamycin Exhibits ~31-Fold Higher Potency Against Xanthomonas citri Compared to Xanthomonas oryzae, Defining a Narrow Spectrum

Ascamycin demonstrates potent and selective antibacterial activity against Xanthomonas species, with a marked difference in potency between X. citri and X. oryzae. This narrow spectrum contrasts sharply with the broad activity of its dealanyl derivative .

Antibacterial MIC Xanthomonas citri Xanthomonas oryzae Selective toxicity

Ascamycin's Selectivity is Driven by a Unique Extracellular Dealanylating Enzyme with Marked Substrate Preference

The selective toxicity of ascamycin is a direct consequence of its conversion to dealanylascamycin by the Xc-aminopeptidase enzyme, which is present on the cell surface of susceptible bacteria [1]. This enzyme exhibits a clear kinetic preference for specific aminoacyl side chains, directly correlating with the antibacterial activity of ascamycin analogs [1].

Aminopeptidase Enzyme Kinetics Xc-aminopeptidase Selective toxicity Mechanism of action

Ascamycin and Dealanylascamycin Share a Common Intracellular Target, But Only Ascamycin is a Pro-Drug Requiring Extracellular Activation

Both ascamycin and its dealanyl derivative inhibit protein synthesis by interfering with polyuridylate-directed polyphenylalanine synthesis in cell-free systems [1]. However, in whole-cell assays, their activity profiles diverge dramatically due to a membrane permeability barrier that ascamycin cannot cross without prior dealanylation [1].

Protein Synthesis Mechanism of action Pro-drug Cell-free system Selective toxicity

Biosynthetic Gene Disruption Confirms the L-Alanyl Moiety of Ascamycin is Essential for its Selective Activity

Genetic manipulation of the ascamycin biosynthetic pathway provides direct evidence that the L-alanyl group, which distinguishes ascamycin from dealanylascamycin, is a critical determinant of its biological function [1].

Biosynthesis Gene knockout acmE Structure-activity relationship Selective toxicity

Ascamycin Shows No Detectable Activity Against Escherichia coli, a Model Gram-Negative Bacterium

A key differentiator of ascamycin's narrow spectrum is its complete lack of activity against Escherichia coli, a common laboratory strain and representative of a broad range of Gram-negative bacteria that are highly susceptible to dealanylascamycin [1].

Antibacterial E. coli Selective toxicity Spectrum of activity Gram-negative

Optimal Research and Industrial Applications for Ascamycin Based on Quantitative Evidence


Selective Inhibition of Xanthomonas citri in Citrus Canker Disease Models

Ascamycin is an ideal tool for studying the biology of Xanthomonas citri, the causative agent of citrus canker. Its high potency against this pathogen (MIC = 0.4 μg/mL) combined with its 31-fold lower potency against the closely related X. oryzae (MIC = 12.5 μg/mL) enables highly specific targeting in experimental disease models . Unlike the broad-spectrum dealanylascamycin, ascamycin can be used to inhibit X. citri without causing widespread off-target killing of commensal or beneficial bacteria in the plant microbiome, providing a cleaner system for studying host-pathogen interactions [1].

Biochemical Assays to Characterize Novel Prokaryotic Surface Aminopeptidases

Ascamycin serves as a functional, biologically relevant substrate for the discovery and characterization of novel bacterial surface aminopeptidases. The compound's activity is entirely contingent upon enzymatic removal of its L-alanyl side chain, a reaction catalyzed by enzymes like the Xc-aminopeptidase from X. citri [2]. Its use in biochemical assays allows researchers to screen for bacterial strains or recombinant enzymes that possess this specific dealanylating activity, as evidenced by the conversion of ascamycin to dealanylascamycin, which can be monitored via HPLC or by a functional switch to a broad-spectrum inhibitor [2]. This approach is validated by the enzyme's well-characterized substrate specificity, which distinguishes L-aminoacyl from D-aminoacyl derivatives [2].

Quality Control Standard for Differentiating Ascamycin from Dealanylascamycin in Synthetic or Fermentative Production

In the production or procurement of ascamycin, its unique biological activity profile provides a definitive quality control (QC) metric to ensure batch identity and purity. A simple bioassay using Escherichia coli can rapidly differentiate ascamycin from its dealanyl derivative; the presence of any E. coli inhibitory activity indicates contamination with or misidentification of the broad-spectrum dealanylascamycin, which would otherwise be undetectable by standard chemical analysis [3]. This QC step is critical for researchers who require the selective activity of ascamycin and must avoid the confounding effects of the broad-spectrum derivative [3].

Functional Genomics Studies Leveraging the acmE-Deficient Mutant

The acmE gene knockout in Streptomyces sp. JCM9888, which abolishes ascamycin production while preserving dealanylascamycin synthesis, is a valuable genetic tool for studying the final aminoacylation step in this class of nucleoside antibiotics [4]. This mutant strain can be used as a clean genetic background to introduce modified aminoacyltransferase genes (e.g., acmE homologs) and screen for the production of novel ascamycin analogs with altered side chains [4]. This approach provides a platform for generating a library of derivatives, each with a potentially different substrate specificity for various aminopeptidases, expanding the utility of this scaffold for targeted antimicrobial design [4].

Technical Documentation Hub

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